(3aS,10aS,11aS,11bS)-3a,6-dimethyl-1,2,4,5,9,10,10a,11,11a,11b-decahydrocyclopenta[a]anthracene-3,8-dione
Overview
Description
Antagonist-G is a potent vasopressin antagonist, which also exhibits weak antagonistic effects on gastrin-releasing peptide and bradykinin . It is a peptide compound with the molecular formula C₄₉H₆₆N₁₂O₆S and a molecular weight of 951.19 g/mol . This compound is known for its ability to induce apoptosis in small cell lung cancer cells and sensitize them to chemotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: Antagonist-G is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The key steps include:
Coupling: The amino acids are coupled to the resin using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods: In an industrial setting, the production of Antagonist-G involves large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, with rigorous quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions: Antagonist-G undergoes various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used for oxidation reactions.
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives with different protecting groups are used in SPPS for substitution reactions.
Major Products:
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
Antagonist-G has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: Antagonist-G is employed in research on cell signaling pathways, particularly those involving vasopressin receptors.
Industry: Antagonist-G is used in the development of peptide-based drugs and as a reference compound in quality control processes.
Mechanism of Action
Antagonist-G exerts its effects by binding to vasopressin receptors, thereby blocking the action of vasopressin. This inhibition leads to the activation of the c-Jun N-terminal kinase (JNK) pathway, which induces apoptosis in cancer cells . Additionally, Antagonist-G stimulates the generation of reactive oxygen species (ROS) within cells, further promoting cell death .
Comparison with Similar Compounds
Vasopressin Antagonists: Compounds like conivaptan and tolvaptan also target vasopressin receptors but differ in their chemical structure and specificity.
Neuropeptide Antagonists: Compounds such as substance P antagonists share similar mechanisms of action but target different receptors.
Uniqueness: Antagonist-G is unique due to its dual action as a vasopressin antagonist and a weak antagonist of gastrin-releasing peptide and bradykinin . This dual activity makes it a valuable tool in research on multiple signaling pathways and its potential therapeutic applications in cancer treatment .
Properties
IUPAC Name |
(3aS,10aS,11aS,11bS)-3a,6-dimethyl-1,2,4,5,9,10,10a,11,11a,11b-decahydrocyclopenta[a]anthracene-3,8-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O2/c1-11-14-7-8-19(2)17(5-6-18(19)21)16(14)9-12-3-4-13(20)10-15(11)12/h10,12,16-17H,3-9H2,1-2H3/t12-,16+,17-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBSUKKDDVLORF-JTZSMWBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC3(C(C2CC4C1=CC(=O)CC4)CCC3=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2CC[C@]3([C@H]([C@@H]2C[C@H]4C1=CC(=O)CC4)CCC3=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40923461 | |
Record name | 3a,6-Dimethyl-4,5,9,10,10a,11,11a,11b-octahydro-1H-cyclopenta[a]anthracene-3,8(2H,3aH)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40923461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120542-30-5 | |
Record name | Anthrasteroid 2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120542305 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3a,6-Dimethyl-4,5,9,10,10a,11,11a,11b-octahydro-1H-cyclopenta[a]anthracene-3,8(2H,3aH)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40923461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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